molecular formula C18H17F2N5O2S B12132075 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B12132075
M. Wt: 405.4 g/mol
InChI Key: JIGHMYWELHOLTR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a triazole core substituted with a 4-ethoxyphenyl group at position 5 and a sulfanyl-acetamide moiety linked to a 2,4-difluorophenyl group. Its structural uniqueness arises from the combination of electron-donating (ethoxy) and electron-withdrawing (fluorine) substituents, which influence its physicochemical properties and biological interactions. The ethoxy group enhances lipophilicity, while fluorine atoms improve metabolic stability and bioavailability .

Properties

Molecular Formula

C18H17F2N5O2S

Molecular Weight

405.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C18H17F2N5O2S/c1-2-27-13-6-3-11(4-7-13)17-23-24-18(25(17)21)28-10-16(26)22-15-8-5-12(19)9-14(15)20/h3-9H,2,10,21H2,1H3,(H,22,26)

InChI Key

JIGHMYWELHOLTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and difluorophenyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings, often using reducing agents like sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted aromatic compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Its potential as an anticancer agent is being explored due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound can be used in the development of new agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, while the aromatic rings can interact with cellular membranes, affecting their integrity and function. The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substitution pattern significantly impacts biological activity. Key analogues include:

Compound Name Substituent on Triazole Key Differences Biological Implications Reference
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide 2-Methoxyphenyl Methoxy at ortho position vs. ethoxy at para; reduced steric hindrance Lower anti-inflammatory activity compared to target compound
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide 3-Methoxyphenyl Methoxy at meta position; altered electronic effects Enhanced antimicrobial activity but reduced solubility
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 4-Methylphenyl Methyl (electron-donating) vs. ethoxy; lower polarity Moderate anticancer activity; weaker receptor binding

Key Insight : Para-substituted alkoxy groups (e.g., ethoxy) optimize both lipophilicity and hydrogen-bonding capacity, making the target compound superior in anti-inflammatory and antimicrobial assays compared to ortho/meta-substituted analogues .

Modifications in the Acetamide Moiety

The N-arylacetamide group’s substitution influences target selectivity:

Compound Name Acetamide Substituent Key Differences Biological Implications Reference
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-Phenoxyphenyl Bulky phenoxy group vs. difluorophenyl Reduced CNS penetration due to steric bulk
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide 3-Chloro-4-methylphenyl Chlorine and methyl groups; increased hydrophobicity Enhanced antifungal activity but higher cytotoxicity
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 3-Fluoro-4-methylphenyl Fluorine at meta vs. para; altered electronic environment Improved metabolic stability but lower potency

Key Insight : The 2,4-difluorophenyl group in the target compound balances electronegativity and steric effects, enabling optimal interactions with enzymes like cyclooxygenase-2 (COX-2) and cytochrome P450 .

Halogen vs. Alkoxy Substitutions

Halogenated analogues exhibit distinct pharmacokinetic profiles:

Compound Name Key Substituents Key Differences Biological Implications Reference
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide 2,4-Dichlorophenyl Chlorine atoms increase molecular weight and lipophilicity High antimicrobial activity but poor aqueous solubility
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide 4-Fluorophenyl Fluorine improves bioavailability vs. ethoxy Comparable potency but shorter half-life

Key Insight : Ethoxy groups provide a better balance between solubility and membrane permeability compared to halogenated analogues, making the target compound more versatile in therapeutic applications .

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